Cas no 13072-74-7 (Oxireno[c]phenanthro[1,2-d]pyran-3,5,8(3aH,4bH,7H)-trione,1-(3-furanyl)-1,6,6a,10a,10b,11,12,12a-octahydro-4b,7,7,10a,12a-pentamethyl-,(1S,3aS,4aR,4bR,6aR,10aS,10bR,12aS)-)

Oxireno[c]phenanthro[1,2-d]pyran-3,5,8(3aH,4bH,7H)-trione,1-(3-furanyl)-1,6,6a,10a,10b,11,12,12a-octahydro-4b,7,7,10a,12a-pentamethyl-,(1S,3aS,4aR,4bR,6aR,10aS,10bR,12aS)- structure
13072-74-7 structure
Produktname:Oxireno[c]phenanthro[1,2-d]pyran-3,5,8(3aH,4bH,7H)-trione,1-(3-furanyl)-1,6,6a,10a,10b,11,12,12a-octahydro-4b,7,7,10a,12a-pentamethyl-,(1S,3aS,4aR,4bR,6aR,10aS,10bR,12aS)-
CAS-Nr.:13072-74-7
MF:C26H30O6
MW:438.512808322906
CID:156625
PubChem ID:1886

Oxireno[c]phenanthro[1,2-d]pyran-3,5,8(3aH,4bH,7H)-trione,1-(3-furanyl)-1,6,6a,10a,10b,11,12,12a-octahydro-4b,7,7,10a,12a-pentamethyl-,(1S,3aS,4aR,4bR,6aR,10aS,10bR,12aS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Oxireno[c]phenanthro[1,2-d]pyran-3,5,8(3aH,4bH,7H)-trione,1-(3-furanyl)-1,6,6a,10a,10b,11,12,12a-octahydro-4b,7,7,10a,12a-pentamethyl-,(1S,3aS,4aR,4bR,6aR,10aS,10bR,12aS)-
    • 7-Oxo-7-deacetoxygedunin
    • 7-Oxodeacetoxydihydro-.α.-gedunol
    • Oxireno[c]phenanthro[1,2-d]pyran-3,5,8(3aH,4bH,7H)-trione,1-(3-furanyl)-1,6,6a,10a,10b,11,12,1...
    • Oxireno[c]phenanthro[1,2-d]pyran-3,5,8(3aH,4bH,7H)-trione,1-(3-furanyl)-1,6,6a,10a,10b,11,12,12a-octahydro-4b,7,7,10a,12a-pen
    • (1S,3aS,41R,4a1R,10aS,12aS)-1-(furan-3-yl)-5-methoxy-4a1,7,7,10a,12a-pentamethyl-6,6a,7,10a,10b,11,12,12a-octahydronaphtho[2,1-f]oxireno[2,3-d]isochromene-3,5,8(1H,3aH,4a1H)-trione
    • 7-deacetoxy-7-oxo-gedunin
    • 7-Deacetoxy-7-oxogedunin
    • 7-deacetyl-7-oxogedunin
    • 7-oxo-7-deacetylgedunin
    • 7-Oxogedunin
    • deacetoxy-7-oxogedunin
    • (13α,17aα)-14β,15β:21,23-Diepoxy-4,4,8-trimethyl-D-homo-24-nor-17-oxa-5α-chola-1,20,22-triene-3,7,16-trione
    • (13α,17aα)-7-Oxo-14β,15β:21,23-diepoxy-4,4,8-trimethyl-D-homo-24-nor-17-oxa-5α-chola-1,20,22-triene-3,16-dione
    • (13α,14β,15β,17aα)-14,15:21,23-Diepoxy-4,4,8-trimethyl-D-homo-24-nor-17-oxa-5α-chola-1,20,22-triene-3,7,16-trione
    • PMISPNORJONCHB-UHFFFAOYSA-N
    • 7-Oxodeacetoxydihydro-..-gedunol
    • 10-(Furan-3-yl)-4,4,6a,10a,12b-pentamethyl-4a,6a,10,10a,11,12,12a,12b-octahydrooxireno[c]phenanthro[1,2-d]pyran-3,6,8(4H,5H,7aH)-trione
    • SCHEMBL20639417
    • 13072-74-7
    • D-Homo-24-nor-17-oxachola-1,22-triene-3,7,16-dione, 14,15:21,23-diepoxy-4,4,8-trimethyl-, (5.alpha.,13.alpha.,14.beta.,15.beta.,17a.alpha.)-
    • Desacetoxy-oxo-7-gedunine
    • DTXSID70926869
    • NSC-309908
    • 7-Oxodeacetoxydihydro-.alpha.-gedunol
    • 1-(3-Furyl)-4b,7,7,10a,12a-pentamethyl-1,6a,7,10a,10b,11,12,12a-octahydronaphtho[2,1-f]oxireno[2,3-d]isochromene-3,5,8(3ah,4bh,6H)-trione #
    • NSC309908
    • GEDUNIN, 7-KETO
    • 16,13.alpha.,14.beta.,17.alpha.-chola-1,20,22-trien-16-oic acid, 14,15.beta.:21,23-diepoxy-17-hydroxy-4,4,8-trimethyl-3,7-dioxo-, .delta.-lactone
    • 7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15,19-trione
    • D-Homo-24-nor-17-oxachola-1,20,22-triene-3,7,16-dione, 14,15:21,23-diepoxy-4,4,8-trimethyl-, (5.alpha.,13.alpha.,14.beta.,15.beta.,17a.alpha.)-
    • 16,17-Seco-24-nor-5.alpha.,13.alpha.,14.beta.,17.alpha.-chola-1,20,22-trien-16-oic acid, 14,15.beta.:21,23-diepoxy-17-hydroxy-4,4,8-trimethyl-3,7-dioxo-, .delta.-lactone
    • NSC 309908
    • 7-Desacetoxy-7-oxogedunin
    • D-Homo-24-nor-17-oxachola-1,20,22-triene-3,7,16-dione, 14,15:21,23-diepoxy-4,4,8-trimethyl-, (5alpha,13alpha,14beta,15beta,17aalpha)-
    • 16,17-Seco-24-nor-5alpha,13alpha,14beta,17alpha-chola-1,20,22-trien-16-oic acid, 14,15beta:21,23-diepoxy-17-hydroxy-4,4,8-trimethyl-3,7-dioxo-, delta-lactone
    • 7-Ketogedunin
    • Inchi: InChI=1S/C26H30O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3/t15?,16-,19-,20+,23+,24-,25-,26+/m0/s1
    • InChI-Schlüssel: PMISPNORJONCHB-LLWDQIFWSA-N
    • Lächelt: C1OC=C([C@@H]2OC(=O)[C@H]3O[C@@]43[C@@]3(C(=O)C[C@H]5C(C(C=C[C@]5(C)C3CC[C@@]24C)=O)(C)C)C)C=1

Berechnete Eigenschaften

  • Genaue Masse: 438.2043
  • Monoisotopenmasse: 438.20423867g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 32
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 967
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 8
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topologische Polaroberfläche: 86.1Ų

Experimentelle Eigenschaften

  • PSA: 86.11
  • LogP: 4.19810

Artikel empfehlen

Empfohlene Lieferanten
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Xinsi New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jincang Pharmaceutical (Shanghai) Co., LTD.
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd